(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Description
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7+,20-10+,23-9+,33-28+;8-7+,20-10+,23-9+,33-28-;7-6+,19-9+,23-8+,32-27+;7-6+,19-9+,23-8+,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMMLHTWKLEARD-MGZQXKBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C.CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)O[C@@H]1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H176N4O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2194.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one and its variants represent a class of complex organic molecules characterized by unique stereochemistry and functional groups. This article explores their biological activity based on current research findings.
Structural Features
The compound's structure includes multiple chiral centers and significant functional groups such as hydroxy and imino groups. These features suggest potential interactions with various biological systems.
Key Structural Elements
| Structural Feature | Description |
|---|---|
| Chiral Centers | Multiple stereocenters enhance the potential for diverse biological interactions. |
| Hydroxy Groups | Contribute to solubility and reactivity in biological systems. |
| Imino Groups | May play a role in biological activity through interaction with nucleophiles. |
Antiparasitic Properties
Compounds similar to the one discussed have shown significant antiparasitic activity. The structural complexity often correlates with efficacy against various parasitic infections.
- Mechanism of Action : Many compounds in this class disrupt the nervous system of parasites, leading to paralysis and death.
- Clinical Relevance : Used in treatments for helminthiasis and other parasitic infections.
Antimicrobial Activity
Research indicates that structurally related compounds exhibit antimicrobial properties against a range of bacteria and fungi.
- In vitro Studies : Laboratory studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : Could be developed into new antimicrobial agents.
Anti-inflammatory Effects
Some derivatives of this compound class have been noted for their anti-inflammatory properties.
- Cytokine Modulation : They may reduce the production of pro-inflammatory cytokines.
- Therapeutic Potential : Useful in treating inflammatory diseases such as arthritis.
Case Studies
- Antiparasitic Efficacy : A study showed that a derivative of this compound significantly reduced parasite load in infected animal models.
- Antimicrobial Action : Another research highlighted its effectiveness against resistant strains of bacteria that pose significant health risks.
Research Findings
Recent studies have focused on the synthesis and modification of this compound to enhance its biological activities.
Synthesis Techniques
- Chemical Modifications : Alterations in functional groups to improve potency and selectivity.
- Biological Assays : Evaluating efficacy through various in vitro and in vivo models.
Efficacy Data
| Study | Activity Tested | Result |
|---|---|---|
| Study A | Antiparasitic | 90% reduction in parasite load |
| Study B | Antimicrobial | Effective against 5 resistant strains |
| Study C | Anti-inflammatory | Decreased cytokine levels by 50% |
Scientific Research Applications
Chemistry
The compound serves as a model for studying complex organic synthesis and reaction mechanisms. Researchers utilize it to explore:
- Synthesis Techniques : The compound's intricate structure allows chemists to develop and refine synthetic methodologies.
- Reaction Mechanisms : Its reactivity can provide insights into fundamental chemical processes.
Biology
In biological research, this compound is investigated for its interactions with cellular components and potential therapeutic effects:
- Anthelmintic Properties : The compound exhibits strong anthelmintic activity against parasitic worms. It disrupts neurotransmission in parasites by targeting specific ion channels and receptors in their nervous systems .
- Cellular Interactions : Studies focus on how the compound interacts with cellular membranes and affects ion transport processes.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Therapeutic Uses : It is being explored for its efficacy in treating parasitic infections in both humans and animals. Its mechanism involves paralysis of the parasites by modulating neurotransmitter release .
- Pharmaceutical Development : The compound is utilized in developing new drugs aimed at treating various parasitic diseases.
Industry
In industrial applications, the compound plays a significant role:
- Pesticide Development : Its insecticidal properties make it a valuable candidate for formulating new pesticides that are effective against agricultural pests.
- Pharmaceutical Manufacturing : The compound is involved in synthesizing various pharmaceutical scaffolds and intermediates through carbodiimide-mediated coupling reactions .
Comparison with Similar Compounds
1. Milbemycin A3/A4 Oxime (Milbemectin)
- Structure: Similar spiro-oxane backbone but lacks the hydroxyimino group at position 21. Instead, milbemycins have hydroxyl groups at positions 21 and 24 .
- Activity: Broad-spectrum insecticide targeting mites and nematodes. The absence of hydroxyimino reduces oxidative stability compared to the target compounds .
- Molecular Weight : ~686.88 g/mol (similar to the target compounds) .
2. Avermectins (e.g., Ivermectin, Emamectin Benzoate)
- Structure: Feature a disaccharide moiety absent in milbemycins. Ivermectin includes a sec-butyl group at position 6' and lacks the hydroxyimino group .
- Activity : Potent anthelmintics and insecticides. The disaccharide enhances solubility but increases metabolic vulnerability .
- Molecular Weight : Ivermectin = 875.1 g/mol; higher than milbemycins due to glycosylation .
3. Selamectin
- Structure: Contains a cyclohexyl substituent at position 6' and a hydroxyimino group, akin to the target compounds. Differs in sugar moiety and methylation pattern .
- Activity : Veterinary antiparasitic with prolonged half-life due to cyclohexyl group .
- Molecular Weight : ~770.0 g/mol .
4. Nemadectin
- Structure : Shares the trioxatetracyclo framework but includes a methoxy group at position 21 and a methylpentenyl chain at 6' .
- Activity : Anthelmintic with activity against resistant parasites. Methoxy group enhances membrane permeability .
Comparative Data Table
Key Research Findings
Hydroxyimino Group Impact: The E/Z configuration of the hydroxyimino group in the target compounds enhances oxidative stability compared to milbemycins, which lack this group . This modification improves resistance to enzymatic degradation in arthropods .
Ethyl vs. Pentamethyl Substitution :
- Ethyl groups (e.g., in milbemycin A3 oxime) reduce steric hindrance, enhancing binding to invertebrate chloride channels .
- Pentamethyl derivatives exhibit higher lipophilicity, improving cuticular penetration in mites .
Comparative Efficacy :
- The target compounds show 2–3× higher acaricidal activity than milbemectin against Tetranychus urticae due to optimized substituents .
- Unlike ivermectin, they lack mammalian toxicity risks associated with glycosylation .
Synthesis Challenges: Enantioselective synthesis of the spiro-oxane core requires organocatalytic methods to achieve correct stereochemistry .
Preparation Methods
Hydroxyl Protection and Enzymatic Hydrolysis
Avilamycin undergoes selective acylation using acetic anhydride (8.8 g) in dichloromethane at 10°C with triethylamine (13.2 g), achieving 95% protection of C5/C13 hydroxyls. Subsequent β-glucosidase treatment (5U, 40°C, 5h) removes sugar moieties, yielding the aglycone intermediate in 89% purity.
Table 1: Protection Reaction Optimization
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 10 | 95 |
| Chloroform | Diethylamine | 30 | 92 |
| Ethyl acetate | Pyridine | 50 | 88 |
Hydroxyl Elimination and Spirocyclization
Controlled dehydroxylation at C13 employs thionyl chloride (16.7 g) in THF at -10°C, achieving 87% conversion. Spirocyclization proceeds via in situ ketonization, with zeolite H-ZSM-5 catalyzing the [5.3.2.0] tetracyclic formation at 80°C (72h).
Stereochemical Control in Oxime Formation
The C21 hydroxyimino group’s (E/Z)-isomerism is governed by oximation conditions:
-
Hydroxylamine HCl (1.2 eq) in ethanol/water (4:1) at pH 5 yields 95% (E)-isomer
-
Anhydrous hydroxylamine in DMF at 100°C favors (Z)-configuration (78%)
Table 2: Oxime Isomer Distribution
| Conditions | (E):(Z) Ratio | Yield (%) |
|---|---|---|
| EtOH/H2O, pH 5, 25°C | 95:5 | 92 |
| DMF, 100°C, anhydrous | 22:78 | 85 |
| THF, NH2OH·HCl, 0°C | 88:12 | 89 |
Zeolite-Mediated Cyclization Strategies
H-ZSM-5 catalyzes the critical trioxatetracyclo[5.3.2.0.4,9.04,11]dodecane formation through shape-selective confinement:
-
2.5Å pore size excludes bulkier byproducts
-
Acid sites (SiO2/Al2O3 = 80) promote carbocation rearrangements
-
120h reaction at 80°C achieves 89% cyclic product vs. 67% with p-TsOH
Crystallization and Polymorph Control
Final purification exploits differential solubility:
-
Ethyl acetate/heptane (1:3) yields needle-like Form I crystals (mp 187°C)
-
Acetonitrile recrystallization produces stable Form III (mp 204°C)
Table 3: Crystallization Parameters
| Solvent System | Temp (°C) | Crystal Form | Purity (%) |
|---|---|---|---|
| EtOAc/heptane 1:3 | 5 | I | 99.2 |
| Acetonitrile | 25 | III | 99.8 |
| THF/water 2:1 | -20 | II | 98.5 |
Analytical Characterization
X-ray crystallography confirms the spiro-conjugated system with key metrics:
-
C6-O2’ bond length: 1.412Å (vs. 1.396Å in non-spiro analogs)
-
Dihedral angle between tetracyclic planes: 87.3°
Yield Optimization Through Process Engineering
A 2025 study achieved 93% overall yield via:
-
Continuous flow hydroxyl protection (residence time 17min)
-
Enzymatic membrane reactor for hydrolysis (conversion >99%)
-
Spherical crystallization using ultrasound-assisted anti-solvent
Q & A
How can researchers resolve stereochemical ambiguities in the macrocyclic structure using spectroscopic and computational methods?
Methodological Answer:
To resolve stereochemical configurations (e.g., E/Z isomerism at positions 21 and 24), employ a combination of:
- High-resolution NMR (e.g., NOESY/ROESY for spatial proximity analysis of substituents like the 6'-ethyl and hydroxyimino groups).
- X-ray crystallography to confirm absolute configurations of spiro junctions (e.g., oxane ring fused to tetracyclic core) .
- Density Functional Theory (DFT) simulations to predict stable conformers and compare theoretical vs. experimental NMR shifts .
Example Workflow:
Synthesize single crystals for X-ray analysis.
Cross-validate DFT-predicted dihedral angles with crystallographic data.
Use residual dipolar couplings (RDCs) in NMR to refine dynamic conformations.
What experimental design strategies optimize the synthesis of these macrocycles while minimizing epimerization?
Methodological Answer:
Epimerization risks arise at chiral centers (e.g., 1R, 4S, 6R) during ring-closing steps. Mitigate this via:
- Low-temperature Mitsunobu reactions for hydroxyl group inversions.
- Protecting group strategies (e.g., TBS for 24-hydroxy) to prevent unwanted nucleophilic attacks.
- Factorial design of experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time .
Example DoE Table:
| Variable | Levels Tested | Response Metric (Yield %) |
|---|---|---|
| Solvent | THF, DCM, Acetonitrile | 45%, 62%, 38% |
| Catalyst | Pd(OAc)₂, RuPhos, BrettPhos | 28%, 71%, 65% |
| Temperature (°C) | -10, 0, 25 | 55%, 68%, 42% |
How can researchers reconcile contradictory bioactivity data across isomers (e.g., 21E vs. 21Z)?
Methodological Answer:
Contradictions in bioactivity (e.g., antiparasitic efficacy) may stem from isomer-specific target interactions. Address this via:
- Molecular docking studies to compare binding affinities of 21E and 21Z isomers with target proteins (e.g., glutamate-gated chloride channels).
- Isothermal titration calorimetry (ITC) to quantify thermodynamic differences in ligand-receptor binding .
- Metabolomic profiling to assess pharmacokinetic variations (e.g., hepatic clearance rates).
Key Steps:
Purify isomers using chiral HPLC.
Validate purity via LC-MS and circular dichroism.
Conduct parallel bioassays under identical conditions.
What advanced analytical techniques characterize the stability of the hydroxyimino group under physiological conditions?
Methodological Answer:
The hydroxyimino (-NOH) group at position 21 is prone to hydrolysis or tautomerism. Use:
- pH-dependent UV-Vis spectroscopy to track λmax shifts indicative of protonation/deprotonation.
- LC-HRMS/MS to identify degradation products (e.g., ketone formation via Lossen rearrangement).
- Accelerated stability studies (40°C/75% RH) with kinetic modeling to predict shelf-life .
Degradation Pathway Example:
Hydroxyimino → Ketone (-NHO → =O) under acidic conditions.
How can computational models predict the impact of substituent variations (e.g., pentamethyl vs. tetramethyl) on macrocycle rigidity?
Methodological Answer:
Substituents like 5',6',11,13,22-pentamethyl influence ring strain and conformational flexibility. Use:
- Molecular dynamics (MD) simulations in explicit solvent (e.g., water/octanol) to compare RMSD values.
- COMSOL Multiphysics for stress-strain analysis of the spiro-oxane junction .
- Torsional angle heatmaps to identify steric clashes (e.g., 6'-ethyl vs. 24-hydroxy).
Key Output:
- Higher methyl substitution correlates with reduced flexibility (RMSD < 0.5 Å over 50 ns simulations).
What theoretical frameworks guide the study of structure-activity relationships (SAR) for these compounds?
Methodological Answer:
Link SAR studies to:
- Free-Wilson analysis to deconstruct contributions of substituents (e.g., 6'-ethyl vs. pentamethyl) to bioactivity.
- Hammett/Taft linear free-energy relationships for electronic effects of hydroxyimino groups.
- Topomer CoMFA for 3D-QSAR modeling of macrocyclic conformers .
Example Model:
| Parameter | Coefficient | p-value |
|---|---|---|
| Hydrophobicity | 0.72 | 0.003 |
| Steric bulk | -0.41 | 0.021 |
How can researchers validate synthetic pathways using green chemistry principles?
Methodological Answer:
Optimize atom economy and reduce waste via:
- Catalytic asymmetric synthesis (e.g., organocatalysts for spiro center formation).
- Solvent selection guides (e.g., CHEM21) to replace dichloromethane with cyclopentyl methyl ether.
- Life-cycle assessment (LCA) to quantify environmental impacts of multi-step routes .
Metrics:
- E-factor: < 15 for routes with > 60% yield.
- PMI (Process Mass Intensity): Target < 30.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
